molecular formula C12H14O3 B144745 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one CAS No. 136944-25-7

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one

Cat. No.: B144745
CAS No.: 136944-25-7
M. Wt: 206.24 g/mol
InChI Key: VLSRREFUCSCODC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one typically involves the aldol condensation reaction between 3,4-dihydroxybenzaldehyde and hexan-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The enone group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of 3,4-dihydroxyphenylquinone.

    Reduction: Formation of (E)-1-(3,4-dihydroxyphenyl)hexan-3-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate various molecular targets and pathways, including oxidative stress pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Catechol: Similar structure with two hydroxyl groups on a benzene ring.

    Quercetin: A flavonoid with multiple hydroxyl groups and a similar phenolic structure.

    Curcumin: Contains an enone group and phenolic hydroxyl groups, used for its anti-inflammatory properties.

Uniqueness

1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

136944-25-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one

InChI

InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+

InChI Key

VLSRREFUCSCODC-GQCTYLIASA-N

SMILES

CCCC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

CCCC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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